2,4,5-T isooctyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-11(2)6-4-3-5-7-21-16(20)10-22-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDPQMJVRJVAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866223 | |
| Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ded-weed lv-4t 64 percent 2,4,5-t isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), White solid or brown to dark brown liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,5-T, isooctyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
410 °C | |
| Record name | 2,4,5-T, ISOOCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
157 °F (NTP, 1992), 265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4,5-T, ISOOCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in oils, 10 mg/l water | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,5-T, ISOOCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.071 at 76.8 °F (NTP, 1992) - Denser than water; will sink, Sp gr: 1.223 @ 68 °C/68 °C | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4,5-T, ISOOCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
14.8 mmHg at 64.4 °F ; 21.4 mmHg at 86.0 °F (NTP, 1992), 18 mm Hg @ 212 °C | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4,5-T, ISOOCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |
| Record name | 2,4,5-T, ISOOCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25168-15-4, 116436-47-6 | |
| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4,5-T-isoctyl [ISO] | |
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| Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
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| Record name | Isooctyl (2,4,5-trichlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,4,5-T-ISOCTYL | |
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| Record name | 2,4,5-T, ISOOCTYL ESTER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Transformation and Transport Dynamics
Environmental Hydrolysis of 2,4,5-T Isooctyl Ester
Hydrolysis is a primary abiotic degradation pathway for this compound in the environment. This chemical reaction involves the cleavage of the ester bond, yielding the parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and isooctyl alcohol. The rate and extent of this transformation are highly dependent on the surrounding environmental conditions.
Hydrolytic Pathways and Reaction Kinetics
The principal hydrolytic pathway for this compound is the cleavage of the ester linkage. This de-esterification process results in the formation of 2,4,5-T, which is more water-soluble and exhibits different environmental behavior than the parent ester. nih.govhealthandenvironment.org
The reaction kinetics of this hydrolysis can vary significantly. In aqueous environments, the hydrolysis of this compound is relatively slow under neutral conditions, with a reported half-life of approximately two weeks at a pH of 7. nih.gov However, in soil environments, the process can be much more rapid. Research indicates that the hydrolysis can be soil-catalyzed, particularly in acidic soils, where the complete conversion of the ester to its acid form can occur in about one day. taylorfrancis.com The kinetics of ester hydrolysis are often observed to follow pseudo-first-order models, where the reaction rate is dependent on the concentration of the ester. nih.gov
Influence of Environmental Parameters on Hydrolysis Rates (e.g., pH, Temperature)
Several environmental factors critically influence the rate of hydrolysis for this compound.
pH: The pH of the medium is a dominant factor. The hydrolysis rate is highly sensitive to pH, accelerating in both acidic and alkaline conditions, though the mechanism differs. nih.gov In acidic soils (pH 5.8), rapid hydrolysis has been observed, with no detectable ester remaining 13 hours after application. nih.gov Conversely, it has been suggested that hydrolysis may decrease in basic soils. nih.gov Studies on analogous phenoxy esters, such as 2,4-D ethylhexyl ester, have demonstrated significantly faster hydrolysis under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 5) conditions, which is characteristic of base-catalyzed hydrolysis. epa.gov
Temperature: Temperature plays a crucial role in reaction kinetics. Lower temperatures can significantly slow down the rate of hydrolysis. taylorfrancis.com As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis. nih.govresearchgate.net
| pH | Half-Life | Reference |
|---|---|---|
| 5 | 99.7 days | epa.gov |
| 7 | 48.3 days | epa.gov |
| 9 | 52.2 hours | epa.gov |
Biodegradation Processes in Environmental Compartments
Following or concurrent with chemical hydrolysis, the resulting 2,4,5-T and any remaining ester are subject to biodegradation by soil and water microorganisms. This biotic process is essential for the complete mineralization of the compound in the environment.
Microbial Degradation Mechanisms (e.g., De-esterification, Ring Cleavage)
The microbial degradation of this compound begins with de-esterification, a process analogous to chemical hydrolysis, where microbial enzymes cleave the ester bond to form 2,4,5-T. nih.gov
Once the parent acid is formed, microorganisms utilize specific enzymatic pathways to break it down further. A key initial step in the aerobic degradation of 2,4,5-T is the action of a 2,4,5-trichlorophenoxyacetic acid oxygenase. This enzyme cleaves the ether linkage, yielding 2,4,5-trichlorophenol (B144370) and glyoxylate. ethz.ch Subsequently, the aromatic ring is attacked. The pathway can proceed through intermediates such as 2,5-dichlorohydroquinone (B146588) and 5-chloro-1,2,4-trihydroxybenzene. ethz.ch This process, known as ring cleavage, ultimately breaks open the chlorinated aromatic ring, leading to intermediates like maleylacetate, which can then enter central metabolic pathways and be completely mineralized to carbon dioxide and water. ethz.ch
Under anaerobic conditions, the degradation mechanism shifts to reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring before its cleavage. researchgate.net
Identification and Characterization of Microbial Degraders (e.g., Bacteria, Fungi)
A variety of microorganisms capable of degrading 2,4,5-T have been isolated and characterized from contaminated environments.
Bacteria: Bacteria are the most extensively studied degraders of 2,4,5-T. The bacterium Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100 is a well-documented and efficient degrader, capable of utilizing 2,4,5-T as a sole source of carbon and energy. ethz.chresearchgate.net Other bacterial genera that have been identified as capable of degrading 2,4,5-T include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org In anaerobic environments, consortia of bacteria are typically required for complete degradation, including organohalide-respiring bacteria like Dehalobacter and syntrophic partners such as Syntrophorhabdus and various methanogens. researchgate.net
Fungi: While specific studies on the degradation of this compound by fungi are limited, fungi are known to play a role in the degradation of other phenoxy herbicides like 2,4-D. Genera such as Penicillium and Mortierella have been identified in the breakdown of 2,4-D, suggesting that fungal species may also contribute to the environmental attenuation of 2,4,5-T and its esters. nih.gov
| Microorganism Type | Genus/Species | Degradation Condition | Reference |
|---|---|---|---|
| Bacteria | Burkholderia cepacia (AC1100) | Aerobic | ethz.chresearchgate.net |
| Bacteria | Nocardioides spp. | Aerobic | frontiersin.org |
| Bacteria | Sphingomonas spp. | Aerobic | frontiersin.org |
| Bacteria | Bradyrhizobium spp. | Aerobic | frontiersin.org |
| Bacteria | Dehalobacter spp. | Anaerobic | researchgate.net |
| Bacteria | Syntrophorhabdus spp. | Anaerobic | researchgate.net |
Factors Governing Microbial Degradation Rates (e.g., Soil Moisture, Organic Carbon Content, Microbial Community Structure)
The efficiency of microbial degradation is not uniform and is controlled by a range of edaphic and biological factors.
Microbial Community Structure: The presence, abundance, and adaptation of specific degrading microorganisms are paramount for efficient biodegradation. frontiersin.org The introduction of a competent degrader like B. cepacia into soil has been shown to result in substantial degradation, whereas in its absence, the process is negligible. researchgate.net The interactions within the microbial community, such as competition or syntrophy, also play a critical role, particularly in anaerobic environments where multiple species must cooperate to achieve complete mineralization. researchgate.net
Formation and Fate of Degradation Metabolites (e.g., 2,4,5-Trichlorophenol)
The primary transformation pathway for this compound in the environment is its breakdown into metabolites, most notably 2,4,5-Trichlorophenol (2,4,5-TCP). The initial and most significant degradation step is the hydrolysis of the ester bond. This process can be catalyzed by soil, converting the ester into its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). taylorfrancis.com This conversion can be rapid, with the potential for all of the ester to be transformed into the acid within approximately a day, particularly in acidic soil conditions, unless temperatures are low. taylorfrancis.com In aquatic environments, the hydrolysis of 2,4,5-T esters generally occurs within a few days. healthandenvironment.orgpic.int
Following the formation of 2,4,5-T acid, further degradation can lead to the formation of 2,4,5-Trichlorophenol. taylorfrancis.com 2,4,5-TCP itself can be a contaminant in the production of 2,4,5-T and its derivatives. taylorfrancis.com The fate of 2,4,5-TCP in the environment is then subject to further microbial metabolism. Under aerobic conditions, soil microbes can break down 2,4,5-trichlorophenol into other compounds, including 3,5-dichlorocatechol, 4-chlorocatechol, and eventually simpler molecules like succinate. taylorfrancis.com
Photodegradation Pathways and Environmental Significance
Sunlight plays a crucial role in the degradation of 2,4,5-T and its derivatives in the environment. The process of photodegradation, or photolysis, involves the breakdown of the chemical structure by light energy. For 2,4,5-T in aqueous solutions, exposure to ultraviolet (UV) light initiates photochemical reactions. nih.gov
Research has shown that the primary photochemical step involves both photoionization, which creates a hydrated electron-radical cation pair, and the heterolytic cleavage of a carbon-chlorine bond. nih.gov This leads to the formation of several degradation products. The major products identified are the result of the substitution of a chlorine atom at the 2, 4, or 5 positions on the aromatic ring with a hydroxyl group. nih.gov Additionally, hydroxylation of the benzene (B151609) ring at the 3 and 6 positions occurs. nih.gov The environmental significance of photodegradation lies in its ability to break down the parent compound, potentially reducing its herbicidal activity and altering its toxicity and persistence in the environment.
Sorption and Desorption Dynamics in Soil and Sediment Systems
The movement and bioavailability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles, a process known as sorption. This includes both adsorption (binding to the surface) and desorption (release from the surface).
The binding affinity of these esters is significant, which can limit their mobility in the soil and reduce their potential to leach into groundwater. nih.gov
The characteristics of the soil and sediment play a critical role in the extent of sorption of this compound. One of the most influential factors is the organic carbon content. taylorfrancis.comechemi.comtaylorfrancis.com Soils with higher organic carbon content exhibit a much higher adsorption constant for compounds like 2,4-D isooctyl ester compared to soils with high clay content. taylorfrancis.com
Humic acids, a major component of soil organic matter, are particularly effective at binding phenoxy herbicide esters. taylorfrancis.comechemi.com The strong adsorption to organic matter means that in soils with high organic content, the ester is likely to be strongly bound, reducing its availability for transport and degradation. nih.gov The aromaticity of the soil organic matter has also been shown to be positively correlated with the sorption of related phenoxy herbicides. nih.gov
| Soil/Sediment Characteristic | Impact on Sorption | Reference |
|---|---|---|
| Organic Carbon Content | Higher content leads to stronger adsorption | taylorfrancis.comechemi.comtaylorfrancis.com |
| Humic Acid Content | High affinity, leading to extensive adsorption | taylorfrancis.comechemi.com |
| Clay Content | Less influential than organic carbon for ester sorption | taylorfrancis.com |
| Ester Alcohol Chain Length | Longer chains increase the degree and strength of adsorption | taylorfrancis.comechemi.com |
Volatilization from Environmental Surfaces
Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state and moves into the atmosphere. msu.edu This is a significant transport pathway for some herbicides, potentially leading to off-target movement and damage to sensitive crops. lsu.edu
The chemical structure of the ester, particularly the alcohol component, has a profound impact on the volatility of phenoxy herbicides. msu.edu Ester formulations are generally more volatile than the acid or amine salt forms of these herbicides. bioone.orgcambridge.org However, within the ester group, there are significant differences.
Esters with longer carbon chains in the alcohol moiety, such as the isooctyl ester, are considered "low-volatile" compared to shorter-chain esters like isopropyl or butyl esters, which are classified as "high-volatile". lsu.educambridge.org Research comparing various 2,4-D esters demonstrated that the isooctyl ester has a lower vapor pressure, and therefore lower volatility, than esters with shorter alcohol chains. cambridge.org This is a critical factor in formulation development, aiming to reduce off-target movement through vapor drift. awsjournal.orgresearchgate.net Studies have shown that the isooctyl esters of both 2,4-D and 2,4,5-T appear to be less volatile than propylene (B89431) glycol butyl ether esters. taylorfrancis.com
| Formulation Type | General Volatility | Example | Reference |
|---|---|---|---|
| High-Volatile Ester | High | Isopropyl, Butyl esters | cambridge.org |
| Low-Volatile Ester | Low | Isooctyl, Butoxyethyl esters | lsu.educambridge.org |
| Amine Salt | Very Low | Dimethylamine salt | bioone.orgcambridge.org |
| Acid | Very Low | 2,4,5-T acid | bioone.org |
Environmental Mobility and Transport Potential
The movement of this compound in the environment is largely dictated by its chemical properties and interactions with soil and water. Its low water solubility and tendency to bind to organic matter are key factors in its transport potential. pic.int
The potential for this compound to leach through soil profiles is generally considered low. Phenoxy herbicide esters exhibit extensive adsorption to soils, sediment, and flocculated humic acids. taylorfrancis.comechemi.com The degree and strength of this adsorption increase with the number of carbons in the alcohol component, indicating that the isooctyl ester, with its eight-carbon chain, binds strongly to soil particles. echemi.com This strong adsorption, combined with the compound's rapid hydrolysis to 2,4,5-T acid, limits its downward movement. taylorfrancis.comoregonstate.edu
While the resulting 2,4,5-T acid is considered moderately mobile in both sandy and clay soils, its persistence is brief enough that significant contamination of groundwater through leaching is prevented. oregonstate.eduhealthandenvironment.org Research has consistently shown that the combination of strong adsorption of the ester and the degradation of the subsequent acid form minimizes the risk of vertical transport through the soil column. oregonstate.edu
The primary pathway for 2,4,5-T and its esters to enter aquatic systems is through direct application or spray drift into stream channels, rather than through surface runoff from treated land. oregonstate.edu Should this compound reach water, it does not persist for long. healthandenvironment.org The ester form is typically hydrolyzed to the acid form within a few days. healthandenvironment.org
Once in an aquatic environment, the compound is readily adsorbed by clay particles and biota, which removes it from the water column. healthandenvironment.org While high concentrations of up to 90 parts per billion (ppb) have been measured in water immediately following direct application, these levels decline rapidly. oregonstate.edu Dilution, degradation, and adsorption processes typically reduce the concentration of the herbicide in streamwater to below detectable limits within a short distance downstream from the application area. oregonstate.edu
Environmental Persistence and Dissipation in Natural Systems
The persistence of this compound in the environment is limited due to its rapid conversion to 2,4,5-T acid. taylorfrancis.com In acidic soil, this hydrolysis can be catalyzed by the soil itself, potentially converting all of the ester to the acid in about one day, although low temperatures can slow this process. taylorfrancis.com Similarly, phenoxyacetate (B1228835) esters like the isooctyl ester hydrolyze rapidly in moist soils. epa.gov
The resulting 2,4,5-T acid has a reported half-life of 21-24 days in soil. healthandenvironment.org On vegetation, residues of 2,4,5-T decline swiftly, with reductions of over 90% often observed within the first month after application. oregonstate.eduoregonstate.edu This decline is attributed to a combination of metabolism by the plant, degradation, and weathering processes. oregonstate.edu For example, a study in a Pacific Northwest forest showed that initial 2,4,5-T residues of 52.4 mg/kg on vegetation dropped to 0.21 mg/kg after 12 months. oregonstate.edu
Table 1: Dissipation of 2,4,5-T Residues in a Forest Environment After Application
| Time After Application (Months) | Residue in Vegetation (mg/kg) | Residue in Forest Floor (mg/m²) | Residue in Soil, 0-15 cm (mg/kg) |
|---|---|---|---|
| 0 | 52.4 | 35.7 | 0.01 |
| 1 | 3.14 | 40.6 | 0.02 |
| 3 | 0.33 | 13.1 | 0.08 |
| 6 | 0.23 | 3.92 | 0.02 |
| 12 | 0.21 | 1.73 | <0.01 |
| 24 | <0.02 | 0.68 | <0.01 |
Data sourced from Norris et al. (1977) as cited in a 1978 environmental behavior report. oregonstate.edu
Ecological Impact Assessments on Non Target Organisms
Phyto-Ecological Effects and Non-Target Plant Responses
The application of 2,4,5-T isooctyl ester, a phenoxy herbicide, has been studied for its effects on various plant species beyond its intended targets. These investigations focus on its selectivity, how different plants display varying levels of sensitivity, and the resulting impacts on plant communities.
The isooctyl ester of 2,4,5-T has demonstrated differential efficacy and selectivity among various plant species. In a comparative study, the isooctyl ester of 2,4,5-T was more effective in controlling gorse (Ulex europaeus L.) seedlings while being less damaging to radiata pine (Pinus radiata D. Don) seedlings than the butyl ester formulation. scionresearch.com This suggests a degree of selectivity that can be beneficial in forestry management. The addition of a surfactant significantly improved the isooctyl ester's effectiveness against gorse. scionresearch.com
Research has also highlighted that different plant species exhibit varying degrees of sensitivity. Studies on the broader class of phenoxy herbicides, including esters, have found that certain landscape plants are particularly sensitive. For instance, species like tomato (Lycopersicon esculentum), Joseph's coat (Alternanthera ficoidea), and African marigold (Tagetes erecta) have been identified as highly sensitive to volatile turf herbicides containing esters like 2,4-D isooctyl ester. researchgate.net In contrast, some studies on woody plants have shown that resistant trees tend to distribute the chemical upward in the transpiration stream, whereas sensitive trees exhibit more significant downward movement and retention in the phloem. k-state.edu
Table 1: Differential Effects of 2,4,5-T Esters on Seedlings
This table summarizes the comparative effects of isooctyl ester and butyl ester of 2,4,5-T on gorse and radiata pine seedlings.
| Formulation | Target Plant | Effect | Source |
| This compound | Gorse (Ulex europaeus) | More effective control | scionresearch.com |
| Radiata Pine (Pinus radiata) | Less damaging | scionresearch.com | |
| 2,4,5-T butyl ester | Gorse (Ulex europaeus) | Less effective control | scionresearch.com |
| Radiata Pine (Pinus radiata) | More damaging | scionresearch.com |
The use of 2,4,5-T esters to control specific woody plants can lead to significant shifts in the structure of native plant communities. By selectively removing dominant, undesirable species, these herbicides can alter the competitive landscape, often favoring the growth of grasses and other herbaceous plants. inchem.org This change in vegetation can have secondary effects on the ecosystem, such as increasing water yields. For example, the selective control of woody plants with 2,4,5-T has been shown to augment water yields from May to October. forestresearch.gov.uk
The persistence of the herbicide in the ecosystem is a factor in its long-term impact. Studies have shown that after application, the concentration of 2,4,5-T in forest vegetation decreases sharply within the first month. inchem.org While small amounts of the acid and ester forms can be detected for up to six months, there is generally no long-term accumulation in vegetation. inchem.org These changes in plant communities are inevitably linked with changes in the populations of organisms that rely on particular plant species for food or shelter. forestresearch.gov.uk
Zoö-Ecological Interactions and Effects on Invertebrate Populations
The introduction of this compound into the environment can influence non-target invertebrate populations, both in the soil and in aquatic systems.
In the soil environment, ester formulations of phenoxy herbicides like this compound are known to undergo rapid hydrolysis, converting to the parent acid. inchem.orgtaylorfrancis.com This conversion is a critical step, as the subsequent degradation is primarily microbial. inchem.org The rate of this hydrolysis can be very fast, with the half-life of similar 2,4-D esters calculated to be less than two hours in certain soil slurries. inchem.org
The impact on soil microorganisms appears to be concentration-dependent. At recommended field application rates, 2,4-D, a related herbicide, is generally considered to have low toxicity to soil microorganisms. who.int However, some studies have shown that 2,4-D can be inhibitory to certain soil fungi at concentrations between 25.2 to 50.4 mg/litre. who.int Regarding nitrogen-fixing microbes, the effect of herbicides can be complex, sometimes stimulating growth and other times reducing the efficiency of nitrogen fixation. irb.hr Specifically, 2,4-D esters have been shown to affect nitrogen fixation at concentrations of 36 mg/litre and higher. who.int
Earthworms, which are crucial for soil health, can also be affected. Research on the related compound 2,4-D indicates that its toxic effect on the earthworm Eutyphoeus waltoni is both time and dose-dependent. researchgate.net Conversely, the presence of earthworms has been shown to accelerate the microbial degradation of other phenoxy herbicides in soil, suggesting a complex interaction. researchgate.net
In aquatic environments, ester formulations of phenoxy herbicides are generally more toxic to invertebrates than their acid or salt counterparts. who.intjuniperpublishers.com While specific toxicity data for this compound is limited, data for the parent compound, 2,4,5-T acid, provides a baseline. Studies on 2,4,5-T acid have determined 48-96 hour LC50 or EC50 values for four species of freshwater crustaceans ranging from 120 to 88,000 µg/L. waterquality.gov.au For a single species of freshwater insect, the 96-hour LC50 was 13,000 µg/L. waterquality.gov.au Given that esters are typically more toxic, the impact of this compound could be expected to occur at lower concentrations than those established for the acid form. who.intjuniperpublishers.com
Table 2: Acute Toxicity of 2,4,5-T Acid to Freshwater Invertebrates
This table presents the range of lethal concentration (LC50) or effective concentration (EC50) values for 2,4,5-T acid. Note that the more toxic ester forms are expected to have lower LC50/EC50 values.
| Organism Group | Number of Species Tested | Timeframe | LC50 / EC50 Range (µg/L) | Source |
| Freshwater Crustaceans | 4 | 48-96 h | 120 - 88,000 | waterquality.gov.au |
| Freshwater Insects | 1 | 96 h | 13,000 | waterquality.gov.au |
Herbicidal Mechanism of Action in Target Plants
Mimicry of Plant Growth Hormones: Auxin Agonism
The primary mechanism of action for 2,4,5-T isooctyl ester is its function as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). coresta.orgjuniperpublishers.cominvasive.orgjuniperpublishers.com Like other phenoxy herbicides, it is classified as a growth regulator herbicide. pic.intnih.gov In susceptible broadleaf plants, 2,4,5-T binds to auxin receptors, initiating a cascade of events that lead to uncontrolled and disorganized growth. juniperpublishers.cominvasive.orgbeyondpesticides.org This sustained, high-level hormonal stimulation overwhelms the plant's natural regulatory mechanisms, ultimately resulting in death. beyondpesticides.org
Physiological and Morphological Responses in Susceptible Plants
The overstimulation of auxin-mediated pathways by this compound manifests in a variety of detrimental physiological and morphological changes in susceptible plants.
Role in Ethylene (B1197577) Production and Tissue Necrosis
The application of synthetic auxins like 2,4,5-T is known to stimulate the production of ethylene, another key plant hormone involved in stress responses and senescence. coresta.orgnih.gov The interaction between auxin and ethylene is complex; auxin can induce ethylene biosynthesis, and many of the observed effects of high auxin concentrations are actually ethylene-mediated responses. nih.gov This increased ethylene production contributes to processes like leaf senescence, yellowing, and eventually, tissue death (necrosis). coresta.orgnih.gov
Foliar Absorption and Systemic Translocation within Plant Vascular Systems
For this compound to be effective, it must first penetrate the plant's foliage and then move throughout the plant to its sites of action. usda.gov The ester formulation of 2,4,5-T is particularly effective at penetrating the waxy cuticle of plant leaves. orst.eduasacim.org.ar Once inside the leaf, the herbicide is translocated systemically via the plant's vascular tissues, primarily the phloem, which transports sugars from the leaves (source) to areas of active growth and storage (sinks) such as roots and meristems. usda.gov
Several environmental factors can influence the rate of absorption and translocation. For instance, studies have shown that higher temperatures can increase both the absorption and translocation of 2,4,5-T ester in several woody plant species. usda.gov Similarly, light intensity can affect these processes, with absorption and translocation varying at different levels of illumination for some species. cambridge.orgusda.gov
Table 1: Effect of Temperature on 2,4,5-T Absorption in Various Woody Species Data represents the amount of herbicide absorbed by the plant foliage.
| Species | 55° F | 75° F | 95° F |
|---|---|---|---|
| Sweetgum | Lowest | Higher | Highest |
| Sumac | Lowest | Higher | Highest |
| Water Oak | Low | Much Greater | ~ Same as 75° |
| Post Oak | Low | ~ Same as 55° | Much Higher |
| Red Maple | Low | ~ Same as 55° | Much Higher |
| Bitter Pecan | Low | ~ Same as 55° | Much Higher |
| Loblolly Pine | Low | ~ Same as 55° | Much Higher |
Source: Brady, H. A. (1969). High temperature boosts 2,4,5-T activity in woody plants. usda.gov
Biotransformation within Plants and Active Form Formation
Upon absorption into the plant, the this compound undergoes hydrolysis, a chemical breakdown process, to its corresponding acid form, (2,4,5-trichlorophenoxy)acetic acid. juniperpublishers.comforestresearch.gov.uk This conversion is relatively rapid and is a crucial step, as the acid form is the biologically active molecule that acts as the auxin mimic. coresta.orgjuniperpublishers.com Once hydrolyzed, the 2,4,5-T acid is translocated throughout the plant, where it exerts its herbicidal effects. usda.govcoresta.org
Advanced Analytical Methodologies for Environmental Residue Analysis
Sample Preparation and Extraction Techniques for Diverse Matrices
The accurate determination of 2,4,5-T isooctyl ester residues in environmental samples necessitates robust and efficient sample preparation and extraction techniques. The choice of method is contingent on the matrix's nature, whether it be water, soil, or biological tissues.
Solvent Extraction Methods (e.g., Liquid-Liquid, Solid-Phase)
Traditional solvent extraction methods remain fundamental in the analysis of this compound. Liquid-liquid extraction (LLE) is a widely employed technique. For instance, in the analysis of water samples, after acidification, the sample is extracted with a solvent like ethyl ether using a separatory funnel. keikaventures.comepa.gov This process effectively transfers the analyte from the aqueous phase to the organic phase. keikaventures.comepa.gov For solid samples such as soil, ultrasonic or Soxhlet extraction methods using solvent mixtures like methylene (B1212753) chloride/acetone are common. itesm.mx
Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. nih.gov The analyte is then eluted with a small volume of a suitable solvent. nih.gov For the analysis of phenoxyacid herbicides and their esters, including this compound, SPE can be utilized for sample cleanup and concentration. nih.govhubspotusercontent00.net For example, a study on multi-class environmental chemicals in urine utilized SPE with ABS Elut NEXUS® cartridges for extraction. nih.gov
A critical consideration in the extraction of 2,4,5-T and its esters is the potential for hydrolysis of the ester to the parent acid form, particularly in environmental matrices. coresta.org Therefore, analytical methods often include a hydrolysis step to convert all forms to the acid for a comprehensive analysis. coresta.org However, some methods are designed to detect the ester form directly. itesm.mxhubspotusercontent00.net
Accelerated and Supercritical Fluid Extraction Technologies
In recent years, more advanced extraction technologies have been developed to enhance efficiency and reduce environmental impact. Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) are notable examples.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netmdpi.com Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte. researchgate.netmdpi.com The solvent strength of supercritical CO2 can be tuned by modifying the pressure and temperature, and its polarity can be increased by adding a co-solvent, such as methanol (B129727). mdpi.comacs.org SFE has been investigated for the extraction of phenoxyacid herbicides from various matrices, including house dust. acs.org One study found that a mixture of 20/80 mol % methanol/CO2 at 100 or 150 °C provided the highest recoveries for a set of phenoxyacid herbicides. acs.org SFE is considered a "green" technology due to the use of non-toxic and environmentally benign CO2, which can be easily removed from the extract by depressurization. researchgate.netmdpi.com
Chromatographic Separation and Detection Platforms
Following extraction and cleanup, chromatographic techniques are employed to separate the this compound from other components in the extract and to quantify its concentration.
Gas Chromatography Coupled with Selective Detectors (e.g., ECD, Microcoulometric)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like the esters of phenoxyacid herbicides. coresta.orgnih.gov For the analysis of this compound, the compound is often first converted to a more volatile derivative, typically the methyl ester, through a process called derivatization. coresta.orginchem.org Reagents like diazomethane (B1218177) or boron trifluoride-methanol are commonly used for this purpose. inchem.orgusgs.gov
The separated components from the GC column are then detected by a selective detector. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the detection of chlorinated herbicides like 2,4,5-T and its esters. keikaventures.comcoresta.orgusgs.gov The microcoulometric detector is another halogen-specific detector that has been used for the analysis of phenoxyacid herbicides in water. usgs.govepa.gov
The following table summarizes typical GC conditions for the analysis of phenoxyacid herbicide esters:
| Parameter | Condition | Reference |
| Column | DC-200 or QF-1 | usgs.gov |
| Injector Temperature | 190°C | usgs.gov |
| Column Temperature | 145°C | usgs.gov |
| Detector Temperature | 177°C (ECD) | usgs.gov |
| Carrier Gas | Nitrogen | usgs.gov |
| Detector | Electron Capture (ECD) or Microcoulometric | usgs.gov |
High-Performance Liquid Chromatography with Spectrometric Detection (e.g., UV, MS)
High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. itesm.mxnih.gov A significant advantage of HPLC is that it can often analyze the parent compound directly without the need for derivatization. itesm.mxhubspotusercontent00.net
For the detection of this compound, HPLC can be coupled with various detectors. Ultraviolet (UV) detection is a common and cost-effective option, as phenoxyacid herbicides absorb UV light. itesm.mxclu-in.org However, for greater sensitivity and selectivity, mass spectrometry (MS) is increasingly preferred. itesm.mxnih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Confirmatory Analysis
For unambiguous identification and confirmation of the presence of this compound, hyphenated techniques that combine the separation power of chromatography with the specificity of mass spectrometry are the gold standard.
Gas chromatography-mass spectrometry (GC-MS) provides structural information about the analyte, which allows for highly confident identification. coresta.orgnih.gov The mass spectrum of a compound is a unique fingerprint that can be compared to a library of known spectra for confirmation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even higher selectivity and sensitivity, particularly for complex matrices. nih.govresearchgate.net In LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is then monitored for quantification. nih.gov This technique significantly reduces background noise and interferences, leading to lower detection limits. nih.gov LC-MS/MS methods have been developed for the simultaneous analysis of multiple classes of environmental chemicals, including phenoxyacid herbicides, in various matrices. nih.gov
The following table provides an example of LC-MS/MS parameters for the analysis of 2,4,5-T:
| Parameter | Value | Reference |
| Compound | 2,4,5-T | nih.gov |
| Precursor Ion (m/z) | 255 | nih.gov |
| Product Ion (m/z) | 197 | nih.gov |
| Ionization Mode | Negative | nih.gov |
Derivatization Strategies for Enhanced Chromatographic Performance
The environmental analysis of this compound often necessitates advanced analytical methodologies to achieve the required sensitivity and selectivity, particularly when using gas chromatography (GC). The inherent chemical properties of related acidic herbicides—low volatility and high polarity—make them unsuitable for direct GC analysis. pjoes.comcambridge.org Consequently, a derivatization step is crucial for converting the target analytes into more volatile and thermally stable forms, thereby enhancing their chromatographic performance. pjoes.comresearchgate.net
For the comprehensive analysis of residues, which may exist as the ester, the parent acid, or various conjugates, a hydrolysis step is typically performed first. inchem.orgcoresta.orgdiva-portal.org This process, often an alkaline hydrolysis, serves to convert all related forms, including the this compound, into the single parent acid, (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T). coresta.orgepa.govproof-acs.de This ensures that the final result represents the total 2,4,5-T residue. proof-acs.deepa.gov
Following hydrolysis, the resulting 2,4,5-T acid is derivatized to a less polar and more volatile ester, most commonly a methyl ester, which is readily analyzable by GC. cambridge.orgresearchgate.netinchem.org Several reagents and techniques are employed for this esterification process.
Common Derivatization Reagents:
Diazomethane: This is considered one of the most effective methylating agents for acid herbicides, providing rapid and quantitative esterification. cambridge.org It is used in established analytical protocols like EPA Method 615. epa.gov However, diazomethane is also toxic and potentially explosive, requiring specialized handling procedures. cambridge.org
Boron Trifluoride-Methanol (BF₃-Methanol): This reagent is a popular and safer alternative to diazomethane. inchem.org The process involves heating the sample extract with the BF₃-methanol solution. It has been shown to provide nearly 100% conversion to the methyl ester for chlorophenoxyalkanoic acids. inchem.org It is considered equally effective as diazomethane for compounds that are not sterically hindered. cambridge.org
Trimethylphenylammonium Hydroxide (TMPH): This reagent allows for a convenient on-line derivatization approach where the methylation occurs directly in the heated injection port of the gas chromatograph. pjoes.com A small amount of the TMPH reagent is added to the sample extract just before injection. While this simplifies sample preparation, it has been noted to have issues with repeatability, though it can be sufficient for screening purposes. pjoes.com
Acidified Methanol: Derivatization can also be achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This method has been applied in microwave-assisted extraction and derivatization procedures, which can significantly shorten sample preparation times. researchgate.net
The choice of derivatization strategy depends on factors such as laboratory safety protocols, required analytical precision, and instrument availability. For all methods, ensuring the sample extract is dry before derivatization is critical, as the presence of water can significantly reduce the efficiency of the esterification reaction. epa.govepa.gov
Method Validation and Quality Assurance in Environmental Monitoring
Rigorous method validation and a robust quality assurance/quality control (QA/QC) program are fundamental for generating reliable and defensible data in the environmental monitoring of this compound residues. Validation ensures that the chosen analytical method is fit for its intended purpose, while QA/QC procedures monitor the performance of the method on an ongoing basis. researchgate.netmdpi.com
Method validation involves establishing key performance characteristics. While specific data for this compound is embedded within broader studies, research on the closely analogous compound 2,4-D isooctyl ester provides a clear framework for the expected performance of such analytical methods.
A study developing a GC-ECD method for 2,4-D isooctyl ester in wheat and soil demonstrated the following validation parameters: researchgate.net
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat Seedling | 0.02 | 80.1 | 16.1 |
| 0.20 | 85.3 | 8.9 | |
| 2.00 | 95.6 | 6.5 | |
| Soil | 0.02 | 90.5 | 10.5 |
| 0.20 | 110.0 | 5.5 | |
| 2.00 | 98.7 | 2.4 | |
| Data adapted from a study on 2,4-D isooctyl ester, which serves as a proxy for the validation of similar compounds. researchgate.net |
Key validation and quality assurance parameters include:
Accuracy and Recovery: Accuracy is assessed by analyzing samples spiked with a known concentration of the analyte. The recovery, expressed as a percentage of the known amount found, should fall within an acceptable range, typically 70-120% for pesticide residue analysis. researchgate.netmdpi.com
Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. researchgate.net
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For many pesticide residue methods, a default LOQ of 0.01 mg/kg is often targeted. mdpi.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range is established by analyzing a series of calibration standards. mdpi.com
Specificity: The method must be able to unequivocally identify and quantify the target analyte in the presence of other components expected to be in the sample matrix. This is often confirmed by using a secondary, dissimilar gas chromatography column or by gas chromatography-mass spectrometry (GC/MS). epa.gov
A comprehensive QA/QC program involves the routine analysis of several types of control samples:
Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination from reagents, glassware, or the instrument. epa.gov
Spiked Samples (Matrix Spikes): A portion of a real sample is spiked with a known amount of the analyte before extraction to evaluate the method's performance in a specific matrix, accounting for matrix effects. epa.govnemi.gov
Duplicates/Replicates: Analyzing duplicate samples provides a measure of the method's precision in routine operation. nemi.gov
Quality Control Check Samples: Standards of known concentration from a source independent of the calibration standards are analyzed periodically to verify the accuracy of the calibration. epa.gov
By implementing these validation and QA/QC procedures, laboratories can ensure that data generated for the environmental monitoring of this compound and its related residues are scientifically sound and reliable. epa.gov
Environmental Remediation and Contamination Management Strategies
Bioremediation Technologies for 2,4,5-T Isooctyl Ester Contamination
Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants and is considered a cost-effective and eco-friendly approach. nih.govfrontiersin.org The degradation of phenoxy herbicides like 2,4,5-T is primarily driven by microbial enzymatic processes. mdpi.comresearchgate.net
Intrinsic Bioremediation and Natural Attenuation Potential
Natural attenuation relies on naturally occurring processes to reduce the concentration, toxicity, and mobility of contaminants. For phenoxy acid herbicides, including 2,4,5-T, natural attenuation can occur, particularly under aerobic conditions. researchgate.netacs.org Studies have shown that the degradation of 2,4,5-T can happen in soil and water, with its persistence being influenced by climatic conditions and the presence of soil microorganisms. oregonstate.edu The half-life of 2,4,5-T in soil can range from a few weeks to several months. oregonstate.edu
The process often occurs at the interface between anaerobic and aerobic zones in contaminated aquifers, where the mixing of reactants is facilitated by hydrodynamic dispersion. acs.orgnih.gov While 2,4,5-T is generally considered more resistant to microbial breakdown than the related herbicide 2,4-D, bacteria capable of metabolizing it have been identified. ethz.ch However, the presence of metabolites alone is not always a definitive indicator of in situ degradation, as these can also be present as impurities in the original herbicide products. acs.orgnih.gov
Engineered Bioremediation Approaches (e.g., Bioaugmentation, Biostimulation)
To enhance the natural degradation process, engineered bioremediation techniques such as bioaugmentation and biostimulation are employed. phytosudoe.eu
Biostimulation involves modifying the environment to stimulate existing bacteria that can degrade the contaminant. phytosudoe.eu This can include the addition of nutrients, electron acceptors (like oxygen), and carbon substrates. bohrium.comresearchgate.net For instance, the addition of dissolved organic carbon (DOC) and oxygen has been shown to enhance the co-metabolic degradation of 2,4-D. bohrium.com Similarly, adding NPK fertilizer can stimulate the degradation of phenoxyacetic acids. researchgate.net
Bioaugmentation is the introduction of specific microbial strains or consortia with the desired degradative capabilities into the contaminated site. nih.govslideshare.net This approach is particularly useful when the indigenous microbial populations lack the ability to degrade the target contaminant. nih.gov Dual bioaugmentation, which combines a contaminant-degrading microbe with a microbe resistant to co-contaminants like heavy metals, has shown promise in remediating complex contaminated soils. nih.gov
Role of Specific Microbial Consortia and Enzyme Systems in Degradation
The microbial degradation of 2,4,5-T involves various bacteria and fungi that utilize it as a source of carbon and energy. nih.govfrontiersin.org The initial step in the degradation of the isooctyl ester of 2,4-D involves rapid hydrolysis to the 2,4-D acid, a process that is likely similar for the 2,4,5-T ester. inchem.org
Several bacterial genera, including Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium, have been identified as capable of degrading 2,4,5-T under aerobic conditions. frontiersin.org Fungi, such as the white-rot fungus Rigidoporus sp. FMD21 and species from the genera Fusarium and Verticillium, have also demonstrated the ability to degrade 2,4,5-T. nih.govnih.gov
The key enzymes involved in the aerobic degradation of phenoxy herbicides are oxygenases and dioxygenases. researchgate.net For example, laccases and cytochrome P450 monooxygenases play a significant role in the degradation of 2,4,5-T by some fungi. nih.govmdpi.comnih.gov In bacteria, the tfd gene cluster, which codes for enzymes involved in 2,4-D degradation, provides a model for understanding the breakdown of related compounds. mdpi.com Under anaerobic conditions, the degradation pathway involves ether cleavage followed by reductive dechlorination, a process catalyzed by organisms like Desulfitobacterium. nih.govresearchgate.net
Table 1: Examples of Microorganisms and Enzymes in 2,4,5-T Degradation
| Microorganism/Enzyme System | Role in Degradation | Conditions | Reference(s) |
| Burkholderia cepacia AC1100 | Initiates the degradation pathway of 2,4,5-T. | Aerobic | ethz.ch |
| Rigidoporus sp. FMD21 (fungus) | Degrades 2,4,5-T, with a positive correlation between laccase activity and degradation rate. Also utilizes cytochrome P450 enzymes. | Aerobic | nih.govnih.gov |
| Fusarium sp. and Verticillium sp. (fungi) | Able to degrade 2,4,5-T, though the specific enzymes are not fully determined. | Aerobic | nih.govnih.gov |
| Desulfitobacterium hafniense | Involved in the reductive dechlorination of 2,4,5-trichlorophenol (B144370), an intermediate of 2,4,5-T degradation. | Anaerobic | nih.gov |
| Laccases | Fungal enzymes that play a significant role in the degradation of 2,4,5-T. | Aerobic | nih.govmdpi.com |
| Cytochrome P450 Monooxygenases | Involved in the transformation pathways of 2,4,5-T in some fungi. | Aerobic | nih.govmdpi.com |
| Oxygenases and Dioxygenases | Key enzymes in the microbial degradation of chlorophenols, which are intermediates in 2,4,5-T degradation. | Aerobic | researchgate.net |
Phytoremediation as a Vegetative Cleanup Strategy
Phytoremediation is the use of plants to remove, contain, or degrade environmental contaminants. oup.com While the phytotoxicity of 2,4,5-T to broad-leaved plants can be a challenge, this strategy holds potential, especially when enhanced with microbial activity. oup.comoup.com
Optimizing Environmental Conditions for Bioremediation Efficiency
The efficiency of bioremediation is highly dependent on environmental factors. Optimizing these conditions is crucial for successful contaminant removal. researchgate.net
pH: The optimal pH for the degradation of phenoxyalkanoic acid herbicides by certain bacteria is in the neutral to slightly alkaline range (pH 7.0-9.0). researchgate.netnih.gov
Temperature: Microbial activity and, consequently, degradation rates are temperature-dependent. For instance, the degradation of 2,4-D by Cupriavidus gilardii T-1 was found to be optimal between 37-42°C. researchgate.netnih.gov
Nutrients: The availability of essential nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and activity. researchgate.net Amending contaminated soil with these nutrients can stimulate bioremediation. researchgate.net
Oxygen: Aerobic degradation of 2,4,5-T is generally faster and more complete than anaerobic degradation. frontiersin.orgresearchgate.net Therefore, ensuring adequate oxygen supply through techniques like bioventing can enhance remediation in soil. slideshare.net However, anaerobic processes are important in saturated environments like groundwater. frontiersin.orgresearchgate.net
Substrate Availability: The presence of a primary carbon source can enhance the co-metabolic degradation of the target contaminant. bohrium.com
Table 2: Optimal Conditions for Bioremediation of Phenoxy Herbicides
| Parameter | Optimal Range/Condition | Rationale | Reference(s) |
| pH | 6.5 - 9.0 | Affects microbial enzyme activity and growth. | researchgate.netnih.govnih.gov |
| Temperature | 20 - 42°C | Influences microbial metabolic rates. | researchgate.netnih.govnih.gov |
| Oxygen | Aerobic conditions generally preferred | Aerobic degradation pathways are often more efficient for complete mineralization. | frontiersin.orgresearchgate.net |
| Nutrients | Addition of N, P, K | Overcomes nutrient limitations for microbial growth. | researchgate.net |
| Carbon Source | Presence of a co-substrate (e.g., DOC, starch) | Can enhance co-metabolic degradation. | bohrium.comnih.gov |
Advanced Physicochemical Treatment Methods
In addition to bioremediation, several physicochemical methods can be applied to treat 2,4,5-T contamination, often in conjunction with biological approaches or for heavily contaminated sites. These methods include incineration, adsorption, ozonation, and photodegradation. mdpi.com While research specifically on the isooctyl ester is limited, the principles applied to the parent acid are generally relevant. Advanced oxidation processes, for example, are considered a powerful option for removing recalcitrant organic compounds. nih.gov
Soil Flushing and Recovery Systems
The feasibility of this method is significantly impacted by the compound's physicochemical properties. Phenoxy herbicide esters, including the isooctyl ester of 2,4,5-T, are known to adsorb extensively to soils, particularly those with high organic and humic acid content. nih.govtaylorfrancis.com The strength of this adsorption increases with the size of the ester's alcohol moiety, suggesting that the isooctyl ester would bind tightly to soil particles. nih.gov This strong adsorption presents a considerable challenge for soil flushing, as it would hinder the efficient mobilization and extraction of the contaminant from the soil matrix.
Furthermore, this compound can undergo rapid hydrolysis to its acid form, 2,4,5-T, in soil, a reaction that can be catalyzed by the soil itself. taylorfrancis.com This transformation means that any remediation system would need to address both the ester and its more mobile acid degradation product. While containment strategies for land spills, such as digging pits and lining them with impermeable membranes, are recommended to prevent further spread, these are management practices rather than active recovery systems. nih.gov
Adsorption-Based Removal from Aqueous Systems
Adsorption is a widely used and effective method for removing organic contaminants like pesticides from water. The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is the most prominent adsorbent used for water purification due to its high porosity and large surface area, which provides ample sites for contaminant binding. researchgate.nethydronixwater.com
While studies focusing exclusively on the adsorption of this compound are limited, research on its parent compound, 2,4,5-T, and other phenoxy herbicides provides significant insight into its potential for removal from aqueous systems. The high hydrophobicity and low water solubility of this compound suggest a strong affinity for adsorption onto carbon-based materials. nih.gov In aqueous environments, the ester can hydrolyze to 2,4,5-T, meaning that adsorption systems must be effective for both compounds. gao.gov
Research has demonstrated the effectiveness of activated carbon for removing 2,4,5-T from water. One study investigated the adsorption isotherms of 2,4,5-T on two different types of activated carbon, showing significant removal capacity. researchgate.net
Table 1: Research Findings on Adsorption of 2,4,5-T on Activated Carbons
| Adsorbent | Adsorbate | Temperature Range (°C) | Key Finding | Source |
|---|---|---|---|---|
| Merck Activated Carbon (No. 2514) | 2,4,5-Trichloroacetic acid (2,4,5-T) | 10 - 50 | Demonstrated monolayer adsorption capacity on the order of 10⁻³ mol g⁻¹. | researchgate.net |
| Activated Carbon from Almond Shells (C-A-14) | 2,4,5-Trichloroacetic acid (2,4,5-T) | 10 - 50 | Showed a higher monolayer adsorption capacity compared to the Merck sample. | researchgate.net |
The efficiency of activated carbon in removing various pesticides from water is well-documented. researchgate.net Granular Activated Carbon (GAC) is commonly used in water treatment columns where contaminated water is passed through, allowing the organic pollutants to be adsorbed. hydronixwater.com The effectiveness of this process is influenced by factors such as water temperature and the specific nature of the contaminants. hydronixwater.com Other materials, such as chitosan (B1678972) beads, have also been explored for the removal of different ester compounds from aqueous solutions. researchgate.net
Table 2: Adsorption Potential of Related Herbicides on Activated Carbon
| Compound | Adsorption Probability | Adsorbent | Source |
|---|---|---|---|
| 2,4-D | Very High | Activated Carbon | hydronixwater.com |
| 2,4,6-Trichlorophenol | High | Activated Carbon | epa.gov |
| 2,4-Dichlorophenol | High | Activated Carbon | epa.gov |
Given that 2,4-D, a closely related herbicide, shows a very high probability of being adsorbed by activated carbon, it is highly likely that this compound would also be effectively removed from water using this technology. hydronixwater.com
Broader Environmental Implications and Future Research Trajectories
Assessment of Long-Term Ecological Residues and Persistence
The persistence of 2,4,5-T isooctyl ester in the environment is influenced by several factors, including soil type and temperature. In acidic soil, it can rapidly hydrolyze to its acid form, with the potential for complete conversion within a day, unless temperatures are low. taylorfrancis.com Phenoxy herbicide esters like this compound exhibit extensive adsorption to humic acids, soils, and sediments. taylorfrancis.com The degree of this adsorption increases with the length of the alcohol chain in the ester. taylorfrancis.com
Studies on the persistence of the closely related 2,4-D isooctyl ester show that it can disappear from the soil within two weeks, although the free acid can be detected for up to six weeks. taylorfrancis.com The adsorption of 2,4-D isooctyl ester is significantly higher in soils with greater organic carbon content compared to those with high clay content. taylorfrancis.com
Research on 2,4,5-T has shown that its residues in the environment decline markedly a few weeks after application due to degradation and other factors. oregonstate.edu In forest vegetation, residues of 2,4,5-T applied as isooctyl ester were found to decline rapidly, with more than 90% loss in the first 30 days after application. oregonstate.edu However, the rate of loss then slows. oregonstate.edu One year after application, residue levels in vegetation were calculated to be between 0.1 to 0.2 mg/kg. oregonstate.edu The half-life of 2,4,5-T in soil has been reported to be between 21 and 24 days, while on grass it is 8 to 17 days. pic.int
The persistence of these residues, even at low levels, necessitates long-term monitoring to fully understand their ecological impact. The contaminant often found in commercial 2,4,5-T, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), has a much longer persistence time in soils, lasting for years. nih.gov
Initial Residue Levels of 2,4,5-T in Vegetation Following Application
| Plant Type | Application Rate ( kg/ha ) | Initial Residue (mg/kg) | Reference |
| Grass Community | 0.56 | 32 | oregonstate.edu |
| Grass Community | 1.12 | 144 | oregonstate.edu |
| Grass | Not specified | 20 - 210 | oregonstate.edu |
| Coastal Bermuda Grass | 1.12 | 58 - 125 | oregonstate.edu |
| Wild Raspberry Fruits | 6 | 0.7 - 22.2 | oregonstate.edu |
| Wild Berries | Not specified | 1 | oregonstate.edu |
Development of Sustainable Weed Management Alternatives
Given the environmental concerns associated with 2,4,5-T and its eventual ban in many countries, the development and adoption of sustainable weed management alternatives are crucial. pic.intnih.gov These alternatives encompass a range of chemical and non-chemical methods.
Chemical Alternatives: Other phenoxy herbicides, such as 2,4-D and MCPA, have been used as alternatives, though they also present their own environmental and health considerations. pic.intwiley.com More recently, organic herbicides containing active ingredients like acetic acid (vinegar), chelated iron, or plant-derived oils have become available. thrivelot.comthespruce.com
Non-Chemical and Integrated Approaches: Sustainable weed management emphasizes a holistic, ecosystem-based approach. Key strategies include:
Mulching: Applying organic materials like straw, wood chips, or shredded leaves, or using plastic films, can suppress weed growth by blocking sunlight. ncat.orgfarmstandapp.comagriculturejournals.cz A single application of wood-chip mulch can be effective for one to three years. agriculturejournals.cz
Cover Cropping and Living Mulches: Planting cover crops like rye, millet, or sorghum-sudan grass can outcompete weeds for resources. ncat.org Some cover crops also have allelopathic properties, releasing natural substances that inhibit weed growth. ncat.org
Mechanical and Physical Control: This includes traditional methods like hand-weeding and tillage. farmstandapp.comagriculturejournals.cz Advanced techniques such as integrated mowing with tools like brush weeders and shallow tillage with blade weeders offer more sustainable options with minimal soil disturbance. agriculturejournals.cz Thermal methods like flame weeding and steaming are also employed. thespruce.comagriculturejournals.cz
Integrated Weed Management (IWM): This approach combines multiple strategies, such as crop rotation, strategic plant spacing, and the use of allelopathic plants, to manage weed populations in the long term. ncat.orgfarmstandapp.com
Comparison of Sustainable Weed Management Techniques
| Method | Description | Advantages | Disadvantages |
| Organic Herbicides | Based on natural substances like vinegar or iron. thrivelot.com | Eco-friendly, less hazardous to humans and pets. thespruce.com | May require multiple applications, can be non-selective. thrivelot.comthespruce.com |
| Mulching | Covering soil with organic or synthetic materials. ncat.orgagriculturejournals.cz | Suppresses weeds, conserves moisture, improves soil health. ncat.orgagriculturejournals.cz | Can be expensive, may not control established perennial weeds. agriculturejournals.cz |
| Cover Cropping | Planting non-cash crops to cover the soil. ncat.org | Suppresses weeds, adds organic matter, improves soil structure. ncat.org | Requires careful management to avoid competition with cash crops. agriculturejournals.cz |
| Mechanical Tillage | Cultivating the soil to disrupt weed growth. agriculturejournals.cz | Can be economically sustainable. agriculturejournals.cz | Can lead to soil degradation if not done carefully. agriculturejournals.cz |
Interdisciplinary Research Needs and Policy Recommendations
The legacy of this compound and the broader class of phenoxy herbicides highlights the need for continued interdisciplinary research and robust policy frameworks.
Research Needs:
Long-Term Fate and Effects: Further research is needed to understand the long-term fate of herbicide residues and their metabolites in various ecosystems, particularly the cumulative effects of low-level, chronic exposure.
Improved Monitoring Techniques: There is a need for the development and standardization of more sensitive and specific analytical methods to distinguish between different forms of herbicides (e.g., esters and acids) and to accurately quantify their concentrations in complex environmental matrices.
Ecotoxicology of Mixtures: Research should focus on the synergistic or antagonistic effects of herbicide mixtures and their interaction with other environmental stressors, as pesticides are rarely present in isolation. wiley.com
Sustainable Alternatives: Continued research and development of effective and economically viable sustainable weed management practices are essential to reduce reliance on synthetic herbicides. This includes breeding more competitive crop varieties and optimizing integrated weed management systems for different agricultural settings. agriculturejournals.cz
Policy Recommendations:
Precautionary Principle: Regulatory decisions regarding the approval and use of new pesticides should be guided by the precautionary principle, especially when there is uncertainty about their long-term environmental and health impacts.
Comprehensive Risk Assessment: The risk assessment process for pesticides should not only consider the active ingredient but also the full formulation, including so-called "inert" ingredients, which can significantly alter the product's toxicity and environmental behavior. nih.gov
Support for Sustainable Agriculture: Policies should incentivize the adoption of integrated and non-chemical weed management practices through farmer education, financial support, and research funding.
International Cooperation: Given the global nature of agriculture and environmental systems, international collaboration is crucial for sharing information, standardizing monitoring protocols, and harmonizing regulatory standards for pesticides.
The history of this compound serves as a critical case study, emphasizing the importance of a holistic and forward-looking approach to chemical regulation and environmental stewardship.
Q & A
Q. What are the standard analytical methods for detecting 2,4,5-T isooctyl ester in environmental samples, and how can they be optimized for accuracy?
Gas chromatography with electron capture detection (GC-ECD) is widely used for residue analysis. Key parameters include using an HP-5 column, a linear range of 0.01–5.0 mg/L, and spike recoveries between 82–93% to validate method precision . For aqueous samples, liquid-liquid extraction followed by cleanup steps (e.g., solid-phase extraction) improves detection limits (0.0001 mg/L) and reduces matrix interference . Researchers should calibrate instruments with matrix-matched standards to account for environmental variability.
Q. How do environmental factors influence the hydrolysis kinetics of this compound?
Hydrolysis rates depend on temperature, pH, and water type. At pH 7 and 25°C, the half-life is 231 hours, decreasing to 138.6 hours at 35°C. Acidic conditions (pH 4) accelerate degradation (half-life: 77 hours), while alkaline conditions (pH 9) show intermediate rates (138.6 hours) . Field studies should replicate natural water matrices (e.g., paddy water reduces half-life to 23.1 hours vs. distilled water’s 63 hours) to model real-world behavior .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
Synthesis should follow esterification protocols with sulfuric acid catalysis. Key variables include temperature (optimal range: 60–80°C), acid-to-alcohol molar ratios (1:2–1:3), and reaction time (4–6 hours). Purity is verified via NMR and GC-MS, with yields reported alongside side-product profiles (e.g., unreacted precursors) . Detailed step-by-step procedures must be documented, including solvent purification and catalyst handling, to enable replication .
Advanced Research Questions
Q. How can conflicting data on the carcinogenic potential of this compound be resolved in toxicological studies?
Contradictory findings (e.g., tumor incidence in limited animal studies vs. inadequate evidence per IARC) require rigorous study design. Use OECD Guidelines for Chemical Testing, including long-term bioassays in two rodent species with doses reflecting NOAEL/LOAEL thresholds. Control for confounding factors like dioxin contamination (common in chlorophenoxy herbicides) and employ biomarkers (e.g., DNA adducts) to assess mutagenicity . Meta-analyses of historical data should address reporting biases and small sample sizes .
Q. What methodologies address the environmental persistence of this compound in agricultural systems?
Field dissipation studies must integrate soil type, microbial activity, and crop interactions. For example, in wheat fields, residue declines to <0.01 mg/kg within 30 days post-application. Use gas chromatography-mass spectrometry (GC-MS) to track degradation products (e.g., 2,4-D acid) and validate models predicting leaching risks . Multi-year trials with rotational crops and varying tillage practices can assess cumulative soil impacts .
Q. How can controlled-release formulations of this compound reduce off-target effects while maintaining herbicidal efficacy?
Develop microencapsulation systems using biodegradable polymers (e.g., poly lactic-co-glycolic acid) to modulate release kinetics. Test efficacy via dose-response assays on target weeds (e.g., Amaranthus retroflexus) and non-target plants (e.g., Brassica napus) under controlled greenhouse conditions. Monitor photolysis rates using UV-Vis spectroscopy and compare with hydrolysis data to optimize stability .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in plant physiology studies?
Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values for growth inhibition. For hormetic effects (low-dose stimulation), apply Bayesian hierarchical models to distinguish treatment responses from noise. Replicate experiments across ≥3 independent trials and report confidence intervals to address variability in auxin-mimicry responses .
Methodological Guidelines
- Data Collection : For environmental studies, collect triplicate samples at multiple time points (e.g., 0, 7, 14, 30 days) to capture degradation trends .
- Ethical Compliance : Adhere to OECD 453 (carcinogenicity) and OECD 208 (terrestrial plant toxicity) guidelines. Document ethical approvals for animal studies and disclose funding sources .
- Data Presentation : Include raw data tables in appendices, with processed data (e.g., half-life calculations) in the main text. Use SI units and annotate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
